molecular formula C7H6KO5S+ B147472 Potassium 4-carboxybenzenesulfonate CAS No. 5399-63-3

Potassium 4-carboxybenzenesulfonate

Cat. No. B147472
CAS RN: 5399-63-3
M. Wt: 241.28 g/mol
InChI Key: CHOZCOOPUIGENN-UHFFFAOYSA-N
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Description

Potassium 4-carboxybenzenesulfonate is a chemical compound that is part of a broader class of substances known as sulfonates. These compounds are characterized by the presence of a sulfonate group (-SO3-) attached to an aromatic ring. In the case of potassium 4-carboxybenzenesulfonate, the aromatic ring also contains a carboxyl group (-COOH), making it a multifunctional compound with potential applications in various fields, including coordination chemistry and materials science.

Synthesis Analysis

The synthesis of potassium 4-carboxybenzenesulfonate-related compounds often involves the reaction of an aromatic sulfonic acid with potassium hydroxide in aqueous solution. For example, the synthesis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate is achieved by reacting 3,5-dinitrophloroglucinolsulfonic acid with potassium hydroxide . Similarly, the synthesis of a hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate is performed by sulfonation with concentrated sulfuric acid followed by reaction with potassium hydroxide .

Molecular Structure Analysis

The molecular structure of potassium 4-carboxybenzenesulfonate-related compounds is often complex, with potassium ions coordinating with various oxygen atoms from the sulfonate and other functional groups. For instance, in the crystal structure of a calcium-potassium coordination polymer, the potassium ion is seven-coordinated by sulfonate and carboxyl oxygen atoms . In another example, potassium ions are eight-coordinated by sulfonate oxygen atoms and water molecules, forming a three-dimensional polymer structure .

Chemical Reactions Analysis

Potassium 4-carboxybenzenesulfonate-related compounds can participate in various chemical reactions. For instance, potassium 4-iodylbenzenesulfonate, a hypervalent iodine(V) compound, is used as a reagent for oxidative iodination of aromatic substrates . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can facilitate the formation of coordination polymers and other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 4-carboxybenzenesulfonate-related compounds are determined by their molecular structure and the nature of their constituent atoms. These compounds often exhibit interesting coordination modes and crystal organizations, as seen in the various crystal structures reported. For example, the crystal structure of benzaldehyde-potassium bisulfite addition product shows that the potassium ion is surrounded by nine oxygen atoms . The thermal analysis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate indicates that it dehydrates at about 100°C and undergoes an exothermic process at higher temperatures . These properties are crucial for understanding the stability and potential applications of these compounds.

Scientific Research Applications

  • Agriculture and Nanotechnology

    • Potassium fertilizers are indispensable for ensuring crop production .
    • The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .
    • The paper reviews the applications of common potassium-containing materials, explores the effects and mechanisms of nano-fertilizers on plants, and offers insights into future applications of nano-potassium fertilizers in agriculture .
  • Radiochemistry

    • Potassium isotopes have numerous biomedical applications .
    • Potassium plays an important role in cell function and electrophysiology .
    • There are a number of known isotopes of potassium which includes two stable isotopes and several other radioactive ones .
  • Crystal Growth and Electrical Studies

    • Semi-organic crystal of potassium 4-methyl benzene sulphonate was grown by slow evaporation solution growth technique .
    • Structural parameters of the grown crystal were obtained by single-crystal X-ray diffraction analysis .
    • It reveals that the crystal belongs to the monoclinic system and crystallized in the noncentrosymmetric space group P2 1 .
  • Synthesis of Potassium and Rubidium

    • Potassium 4-Carboxybenzenesulfonate is used as a reactant for the synthesis of Potassium and Rubidium .
    • The specific methods of application or experimental procedures are not detailed in the source. For more specific information, you may want to refer to the original research articles or contact the authors directly .
  • Reference Material

    • Potassium 4-Carboxybenzenesulfonate can be used as a reference material in various scientific research and studies .
    • It can be used to calibrate or validate the performance of a measurement method, or for assigning values to other materials such as quality control materials .
  • Synthesis of Potassium and Rubidium

    • Potassium 4-Carboxybenzenesulfonate is used as a reactant for the synthesis of Potassium and Rubidium .
    • The specific methods of application or experimental procedures are not detailed in the source. For more specific information, you may want to refer to the original research articles or contact the authors directly .
  • Reference Material

    • Potassium 4-Carboxybenzenesulfonate can be used as a reference material in various scientific research and studies .
    • It can be used to calibrate or validate the performance of a measurement method, or for assigning values to other materials such as quality control materials .

Safety And Hazards

Potassium 4-carboxybenzenesulfonate is noted to be a skin and strong eye irritant . As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure.

properties

IUPAC Name

potassium;4-carboxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRJBUPXKDXDLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Potassium 4-carboxybenzenesulfonate
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Product Name

Potassium 4-carboxybenzenesulfonate

CAS RN

5399-63-3
Record name Benzoic acid, 4-sulfo-, potassium salt (1:1)
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Record name Potassium hydrogen 4-sulphonatobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BJ Gunderman, PJ Squattrito - Inorganic Chemistry, 1994 - ACS Publications
… This clear solution was heated gently and stirred while a 4.332-g sample of potassium 4-carboxybenzenesulfonate was added. When all the solid had dissolved, the solution was …
Number of citations: 81 pubs.acs.org
PJ Squattrito, KJ Lambright-Mutthamsetty… - Acta Crystallographica …, 2019 - scripts.iucr.org
… An anhydrous silver potassium 4-carboxybenzenesulfonate salt, [Ag 0.69 K 0.31 ](O 3 SC 6 … A hydrated mixed silver potassium 4-carboxybenzenesulfonate salt dihydrate, [Ag 0.20 K …
Number of citations: 2 scripts.iucr.org
SS NAZ - 2013 - repository.pastic.gov.pk
… A sulfonic acid substituted benzoic acid derivative (Potassium 4- carboxybenzenesulfonate 20) was synthesized and used for synthesis of Ag NPs. Ligand 20 and its Ag NPs are more …
Number of citations: 0 repository.pastic.gov.pk
V Videnova-Adrabińska, I Turowska-Tyrk… - New Journal of …, 2001 - pubs.rsc.org
… Compound 3 was crystallized from an aqueous solution containing equimolar quantities of guanidine hydrochloride and potassium 4-carboxybenzenesulfonate using slow evaporation …
Number of citations: 17 pubs.rsc.org
TW Tseng, TT Luo, SJ Kan, DDA Nguyen - CrystEngComm, 2021 - pubs.rsc.org
… A mixture of tib (7.00 mg, 0.0253 mmol) and potassium 4-carboxybenzenesulfonate (4-KHsb, 6.00 mg, 0.0250 mmol) was added into 8 mL DMF solution and that was added into a 4.0 …
Number of citations: 7 pubs.rsc.org
MC Heck, CE Wagner, PH Shahani… - Journal of medicinal …, 2016 - ACS Publications
… Commercially available potassium 4-carboxybenzenesulfonate (67) was refluxed in thionyl chloride and thereby converted to 4-(chlorosulfonyl)benzoyl chloride (68). Benzoyl chloride …
Number of citations: 20 pubs.acs.org
XL Li, LY Xin, YY Yu, QQ Yang, MK Liu - … für Kristallographie-New …, 2019 - degruyter.com
… The mixtures of potassium 4-carboxybenzenesulfonate (4-khsb) (0.1 mmol, 24.03 mg), 1,2-di(4-pyridyl)ethylene (bpe) (0.05 mmol, 9.18 mg), Zn(Ac) 2 ⋅ 2 H 2 O (0.1 mmol, 21.9 mg), …
Number of citations: 2 www.degruyter.com
SN Syeda - 2013 - University of Peshawar, Peshawar
Number of citations: 0

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